SB 242235

p38 MAPK inhibition kinase biochemical assay anti-inflammatory research

SB 242235 (CAS 193746-75-7) is a pyrimidinylimidazole small-molecule inhibitor of p38α mitogen-activated protein (MAP) kinase developed by SmithKline Beecham (now GlaxoSmithKline). The compound was selected as a clinical development candidate for rheumatoid arthritis based on its overall profile of biochemical potency, kinase selectivity, oral bioavailability, and in vivo disease-modifying efficacy.

Molecular Formula C19H20FN5O
Molecular Weight 353.4 g/mol
CAS No. 193746-75-7
Cat. No. B610709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 242235
CAS193746-75-7
SynonymsSB242235;  SB 242235;  SB242235.
Molecular FormulaC19H20FN5O
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=N1)C2=C(N=CN2C3CCNCC3)C4=CC=C(C=C4)F
InChIInChI=1S/C19H20FN5O/c1-26-19-22-11-8-16(24-19)18-17(13-2-4-14(20)5-3-13)23-12-25(18)15-6-9-21-10-7-15/h2-5,8,11-12,15,21H,6-7,9-10H2,1H3
InChIKeyPDTYLGXVBIWRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB 242235 – A p38 MAP Kinase Inhibitor with Validated Disease-Modifying Activity for Inflammatory Disease Research


SB 242235 (CAS 193746-75-7) is a pyrimidinylimidazole small-molecule inhibitor of p38α mitogen-activated protein (MAP) kinase developed by SmithKline Beecham (now GlaxoSmithKline) [1]. The compound was selected as a clinical development candidate for rheumatoid arthritis based on its overall profile of biochemical potency, kinase selectivity, oral bioavailability, and in vivo disease-modifying efficacy [1]. In preclinical species, SB 242235 demonstrates high oral bioavailability with non-linear elimination kinetics, and in the rat adjuvant-induced arthritis model it provides both symptomatic anti-inflammatory activity and structural joint protection as confirmed by bone mineral density normalization, MRI, and micro-CT analysis [2].

Why SB 242235 Cannot Be Substituted by Generic p38 Inhibitors Like SB 203580 in Critical Research Applications


Although multiple pyrimidinylimidazole p38 inhibitors exist, SB 242235 was specifically optimized from the SB 203580 scaffold through systematic N-1 imidazole substitution to achieve substantially improved kinase selectivity and oral activity; the Adams et al. 2001 medicinal chemistry paper explicitly states that the selectivity of these new inhibitors for p38 kinase versus eight other protein kinases is high and in all cases exceeds that of SB 203580 [1]. Beyond selectivity, SB 242235 exhibits a unique species-selective pattern of inducible nitric oxide synthase (iNOS) regulation—potently inhibiting NO production in bovine but not human cartilage—that is not recapitulated by other p38 inhibitors such as hymenialdisine [2]. These pharmacologically meaningful distinctions mean that substituting a generic p38 inhibitor risks both off-target confounding and loss of the specific biological readout for which SB 242235 was validated.

Quantitative Evidence Guide for SB 242235 Differentiation: Head-to-Head and Cross-Study Comparative Data


Biochemical p38α IC50 Potency Advantage of SB 242235 Over SB 203580

In a biochemical p38α kinase assay, SB 242235 demonstrates an IC50 of 0.019 µM (19 nM) [1]. This represents an approximately 7-fold improvement in enzymatic potency relative to SB 203580, which exhibits an IC50 of 136 ± 64 nM in the same assay format using ATF2 as substrate [2].

p38 MAPK inhibition kinase biochemical assay anti-inflammatory research

Kinase Selectivity Profile of SB 242235 Exceeds That of SB 203580 Across a 10-Kinase Counter-Screen Panel

SB 242235 was counter-screened against a panel of 10 kinases including ERK2, JNK1, EGFR, and C-RAF, all of which showed IC50 values >10 µM [1]. With an on-target p38α IC50 of 0.019 µM, this yields a selectivity window of >526-fold. The Adams et al. 2001 study explicitly states that the selectivity of SB 242235 and its series analogs for p38 kinase 'in all cases exceeds that of SB 203580' [1]. Additionally, in a functional off-target assessment at the human recombinant P2X7 receptor, SB 242235 (0.1–10 µM) had no effect, whereas both SB 203580 and SB 202190 acted as weak non-competitive inhibitors (pIC50 = 4.8–6.4) [2].

kinase selectivity profiling off-target risk assessment p38α-specific pharmacology

Oral Bioavailability and Non-Linear Pharmacokinetics of SB 242235 Compared to p38 Inhibitors with Poor PK Properties

SB 242235 demonstrated high oral bioavailability in all preclinical species examined (rat, dog, monkey), with apparent oral bioavailability exceeding 100% at high doses in rat and monkey, attributable to non-linear elimination kinetics manifested as a decrease in clearance with increasing dose [1]. Systemic plasma clearance was high in rat but low to moderate in non-rodent species, with plasma half-lives >4 hours [1]. This favorable pharmacokinetic profile was a key factor in selecting SB 242235 as a clinical development candidate for rheumatoid arthritis, in an era when many p38 inhibitors failed to progress due to inadequate oral exposure or dose-limiting toxicity [2].

oral bioavailability preclinical pharmacokinetics non-linear elimination

In Vivo Disease-Modifying Efficacy of SB 242235 in Rat Adjuvant-Induced Arthritis in Comparison to SB 203580

In the rat adjuvant-induced arthritis (AIA) model, SB 242235 administered orally demonstrated both prophylactic and therapeutic efficacy. Prophylactic dosing (days 0–20) inhibited paw edema by 56% at 30 mg/kg/day and 33% at 10 mg/kg/day [1]. Therapeutic dosing (days 10–20) achieved paw edema inhibition of 73% at 60 mg/kg, 51% at 30 mg/kg, and 19% at 10 mg/kg [1]. Beyond symptomatic improvement, SB 242235 demonstrated disease-modifying properties: normalization of bone mineral density (BMD) and significant protection of joint integrity as assessed by MRI and micro-CT, with histological confirmation of bone, cartilage, and soft tissue preservation [1]. By comparison, SB 203580 in the same model produced 86% inhibition of paw inflammation at 60 mg/kg/day, but published reports do not describe the same comprehensive multi-modal structural joint protection endpoints (BMD, MRI, micro-CT) that are documented for SB 242235 [2].

adjuvant-induced arthritis disease-modifying anti-rheumatic joint protection

Species-Selective iNOS Regulation by SB 242235: A Differentiating Pharmacological Tool Property Absent in Other p38 Inhibitors

SB 242235 exhibits a unique species-selective pattern of iNOS regulation that distinguishes it from other p38 and non-p38 inhibitors. In bovine articular cartilage explants and primary bovine chondrocytes stimulated with IL-1α, SB 242235 potently inhibits nitric oxide (NO) release with an IC50 of approximately 0.6 µM, acting through suppression of iNOS gene expression at concentrations similar to those inhibiting nitrite production [1]. Strikingly, in human articular cartilage and primary human chondrocytes stimulated with IL-1β, SB 242235 does not inhibit NO production or iNOS induction (IC50 >20 µM) [1]. By contrast, the natural product hymenialdisine (a protein tyrosine kinase inhibitor) inhibited NO production and iNOS expression in both species [1]. This species-divergent effect is not a general property of all p38 inhibitors; SB 203580, for example, inhibits NO production in bovine chondrocytes with an IC50 of approximately 1 µM [2].

species-specific pharmacology inducible nitric oxide synthase cartilage explant model

Optimized Research and Industrial Application Scenarios for SB 242235


Preclinical In Vivo Rheumatoid Arthritis Research Requiring Disease-Modifying Endpoint Validation

SB 242235 is the benchmark p38 inhibitor for rat adjuvant-induced arthritis studies where structural joint protection must be demonstrated alongside symptomatic improvement. Its documented ability to normalize bone mineral density, preserve joint architecture as evidenced by MRI and micro-CT, and protect cartilage and bone histologically [1] makes it the preferred compound when grant reviewers or publication referees demand disease-modifying evidence beyond simple paw edema measurements. At 30–60 mg/kg/day oral dosing, SB 242235 delivers reproducible 51–73% therapeutic paw edema inhibition with corresponding structural preservation [1], providing a validated positive control for novel anti-arthritic agents.

Kinase Selectivity Benchmarking and Off-Target Profiling Studies

With its thoroughly characterized selectivity profile—>526-fold window against a 10-kinase panel including ERK2, JNK1, EGFR, and C-RAF, and no activity at the human P2X7 receptor [2]—SB 242235 serves as an essential reference compound in kinase selectivity panels. Researchers developing next-generation p38 inhibitors or studying p38α-specific signaling can use SB 242235 as a well-defined selectivity standard to benchmark new chemical entities. Its selectivity advantage over SB 203580 is explicitly documented in the primary medicinal chemistry literature [2], providing citable justification for its use as a selectivity reference over older p38 inhibitors.

Cartilage Biology Studies Investigating Species-Divergent p38–iNOS Signaling

For investigators studying the role of p38 MAP kinase in regulating inducible nitric oxide synthase in joint tissues, SB 242235 provides a unique experimental tool that reveals species-specific signaling pathways. At 0.6 µM, SB 242235 potently suppresses NO production and iNOS gene expression in bovine cartilage explants, yet even at concentrations exceeding 20 µM it fails to inhibit NO in human cartilage [3]. This property enables researchers to dissect bovine-specific vs. human-specific iNOS regulatory mechanisms and to use SB 242235 as a selective bovine iNOS pathway inhibitor without confounding effects on human tissue experiments.

Pharmacokinetic–Pharmacodynamic (PK/PD) Modeling of Orally Bioavailable p38 Inhibitors

SB 242235's extensively documented preclinical pharmacokinetic profile—high oral bioavailability across rat, dog, and monkey; plasma half-life >4 h in non-rodent species; and non-linear saturable clearance producing apparent oral bioavailability >100% at high doses [4]—makes it an ideal tool compound for academic and industrial PK/PD modeling. Unlike many p38 inhibitors that suffered from poor oral exposure or unpredictable PK, SB 242235's well-behaved pharmacokinetic properties and edema-inhibition efficacy data provide a reliable dataset for building translational PK/PD models from preclinical species to humans [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 242235

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.